REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH:15]2[CH2:16][C:11]3(Br)[CH2:12][C:13](Br)([CH2:17][CH:9]1[CH2:10]3)[CH2:14]2)(C)(C)C.[OH-:21].[Na+]>O1CCOCC1>[NH2:7][CH:8]1[CH:15]2[CH2:14][C:13](=[CH2:12])[CH2:17][CH:9]1[CH2:10][C:11](=[O:21])[CH2:16]2 |f:1.2|
|
Name
|
2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated under microwaves (μw, Biotage) for 15 min at 180° C
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The dioxane was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CC(CC1CC(C2)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 163.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |